Product packaging for Hexyl hex-2-enoate(Cat. No.:CAS No. 16930-97-5)

Hexyl hex-2-enoate

Cat. No.: B097227
CAS No.: 16930-97-5
M. Wt: 198.3 g/mol
InChI Key: NGQTTWDHJIMWOI-UHFFFAOYSA-N
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Description

Hexyl hex-2-enoate, also known as hexyl (E)-2-hexenoate, is a fatty acid ester belonging to the class of organic compounds known as fatty acid esters . It is identified for use as a flavoring agent with the FEMA number 3692 . This compound is characterized by its fruity and green odor profile, often described as having fatty undertones, making it a compound of interest for research and development in the flavor and fragrance industry . Researchers value this ester for applications in studying and developing flavors for various product categories. According to industry usage data, it can be used in food categories such as baked goods, non-alcoholic and alcoholic beverages, confectionery frostings, fruit ices, gelatins, puddings, hard candy, and milk products . The compound has the CAS Registry Number 33855-57-1 and a molecular formula of C12H22O2 . It typically appears as a colorless clear liquid . This product is intended for research and further manufacturing applications only and is not for direct human use or consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B097227 Hexyl hex-2-enoate CAS No. 16930-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16930-97-5

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

hexyl hex-2-enoate

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3

InChI Key

NGQTTWDHJIMWOI-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=CCCC

Canonical SMILES

CCCCCCOC(=O)C=CCCC

Other CAS No.

16930-97-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Hexyl Hex-2-enoate and Related Esters

Compound Molecular Formula Molecular Weight Odor Profile Solubility (in water) Boiling Point (°C)
This compound* C₁₂H₂₂O₂ 198.30 Fruity, green (inferred) Low ~250 (estimated)
Hexyl acetate C₈H₁₆O₂ 144.21 Sweet, banana, apple 0.2 g/L 169
Ethyl hex-2-enoate C₈H₁₄O₂ 142.20 Sweet, fresh, leafy Insoluble 170–175
Hexyl decanoate C₁₆H₃₂O₂ 256.43 Waxy, fruity Insoluble 295

The unsaturated hex-2-enoate group in this compound likely enhances its reactivity compared to saturated esters like hexyl acetate. This unsaturation may increase susceptibility to oxidation, affecting stability in formulations .

Table 2: Sensory Contributions in Food and Fragrance

Compound Odor Threshold (ppm) Key Aroma Notes Application Example
Hexyl acetate 0.002–0.01 Banana, apple Fruit-flavored beverages
Ethyl hex-2-enoate 0.05–0.1 Fresh, leafy Herbal fragrances
This compound* ~0.1 (estimated) Fruity-green Specialty flavors (hypothetical)

Ethyl hex-2-enoate (FEMA 3675) is used as a flavoring agent, though its concentration in ciders is low (0.05–0.35 ppm) compared to hexyl acetate (5.55–29.80 ppm) . This compound, if synthesized, could bridge the sensory gap between fruity and green notes.

Experimental vs. Predicted Properties

Table 3: Comparison of Predicted and Experimental Values for Volatility (×10⁷)

Compound Predicted Values Experimental Values Source
Hexyl acetate 10 8
Ethyl octanoate 14 12
Allyl hexanoate 4 2

Q & A

Basic Research Questions

What are the key physicochemical properties of Hexyl hex-2-enoate, and how can researchers validate these parameters experimentally?

This compound is an ester with structural similarities to Ethyl (E)-hex-2-enoate (CAS 27829-72-7), which has a molecular weight of 142.2 g/mol, density of ~0.9 g/cm³, boiling point of 172.6±9.0 °C, and flash point of 62.3±6.2 °C . To validate properties:

  • Density: Use a pycnometer or digital densitometer.
  • Boiling point: Perform fractional distillation under controlled pressure.
  • Purity: Analyze via gas chromatography (GC) or nuclear magnetic resonance (NMR).
  • Safety: Consult safety data sheets (SDS) for handling guidelines, as esters often require ventilation and protective equipment .

How can researchers efficiently locate peer-reviewed literature on this compound and related esters?

  • Use Google Scholar with keywords: "this compound synthesis," "ester physicochemical properties," or "fragrance chemistry."

  • Filter results by publication date (e.g., post-2010) to ensure relevance.

  • Prioritize journals indexed in PubMed, ACS Publications, or Springer. Avoid encyclopedic sources like Wikipedia, but use them to identify primary references 19.

    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
    24:29

  • Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) .

What synthetic routes are feasible for this compound, and how can reaction efficiency be optimized?

  • Esterification: React hex-2-enoic acid with hexanol using acid catalysis (e.g., H₂SO₄).
  • Transesterification: Substitute ethanol in Ethyl (E)-hex-2-enoate with hexanol under reflux .
  • Optimization:
    • Monitor reaction progress via thin-layer chromatography (TLC).
    • Adjust molar ratios (e.g., excess alcohol to drive equilibrium).
    • Use molecular sieves to remove water and improve yield .

Advanced Research Questions

How can solvent extraction techniques be optimized for isolating this compound from complex mixtures?

  • Solvent selection: Use polarity-matched solvents (e.g., diethyl ether or ethyl acetate) based on partition coefficients.
  • pH control: Adjust acidity to stabilize the ester and minimize hydrolysis.
  • Methodology:
    • Perform liquid-liquid extraction with multiple stages.
    • Validate recovery rates using GC-mass spectrometry (GC-MS).
    • Compare with established methods for structurally similar esters (e.g., di(2-ethylhexyl) phosphate systems) .
  • Statistical analysis: Apply ANOVA to compare extraction efficiencies across solvents .

How should researchers address discrepancies in reported physicochemical data (e.g., boiling points) for this compound?

  • Source evaluation: Prioritize data from peer-reviewed journals or standardized databases (e.g., NIST) over non-peer-reviewed platforms .
  • Experimental replication: Repeat measurements under controlled conditions (e.g., standardized pressure for boiling point determination).
  • Error analysis: Calculate uncertainties (e.g., ±0.1 °C for calibrated thermometers) and document instrumental limitations .
  • Example: If boiling points vary across sources, verify purity via GC and compare with reference spectra .

What statistical methods are appropriate for analyzing experimental data on this compound’s stability under varying storage conditions?

  • Design: Use a factorial experiment varying temperature (e.g., 4°C, 25°C, 40°C) and humidity.
  • Analysis:
    • Apply linear regression to model degradation rates.
    • Use t-tests to compare means between control and test groups.
    • Report confidence intervals (e.g., 95%) for stability estimates.
  • Tools: Software like R or Python’s SciPy library for advanced statistical modeling .

Methodological and Ethical Considerations

  • Ethics: Document compliance with laboratory safety protocols (e.g., waste disposal for esters) and cite institutional review board (IRB) approvals if applicable .
  • Data presentation: Use SI units, significant figures, and structured tables/figures. Raw data should be archived in appendices .
  • Critical analysis: Discuss limitations (e.g., small sample sizes, instrumental resolution) and propose future refinements .

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